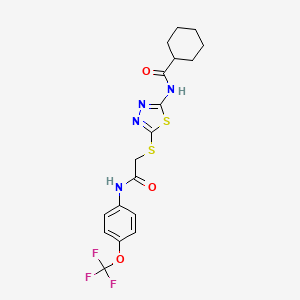
(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an isothiazol ring, a piperazine ring, and aromatic rings with fluorine and chlorine substituents . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the isothiazol and piperazine rings, along with the fluorophenyl and chlorophenyl groups, suggests a highly conjugated and potentially rigid structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could affect its polarity and solubility .科学的研究の応用
Synthesis and Spectral Characterization
The novel compounds, including structures similar to the queried chemical, have been synthesized and characterized for their spectral properties. Their structural optimization and theoretical vibrational spectra were analyzed using density functional theory (DFT) calculations. These studies contribute to understanding the molecular structure, bonding features, and reactivity of such compounds, aiding in the design of molecules with desired properties (Shahana & Yardily, 2020).
Biological Activity and Antimicrobial Applications
Several studies have focused on synthesizing and evaluating the antimicrobial activities of compounds structurally related to the query. These include efforts to synthesize novel derivatives with potential antimicrobial properties against various strains of bacteria and fungi. The synthesis approach involves combining amino substituted benzothiazoles and different chloropyridine derivatives, leading to compounds with variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Potential
Research has also delved into the antitumor activities of compounds with similar structures. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines, demonstrating the potential of these compounds in cancer treatment research (Tang & Fu, 2018).
Anticonvulsant Agents
Compounds in this chemical family have been synthesized and evaluated for their anticonvulsant activities. Novel derivatives showed promising results in the maximal electroshock (MES) test, indicating their potential as sodium channel blockers and anticonvulsant agents. This opens avenues for further research into their application in treating neurological disorders (Malik & Khan, 2014).
Antifungal and Enzyme Inhibition
Additionally, 1,2,4-Triazole derivatives containing a piperazine nucleus were prepared and showed promise as new analogues of azole class antifungals. These compounds exhibited antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, suggesting their utility in developing treatments for infections and metabolic diseases (Mermer et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-15-6-1-2-7-16(15)25-8-10-26(11-9-25)20(27)19-17(23)18(24-28-19)13-4-3-5-14(22)12-13/h1-7,12H,8-11,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHNCKVBPMAYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)
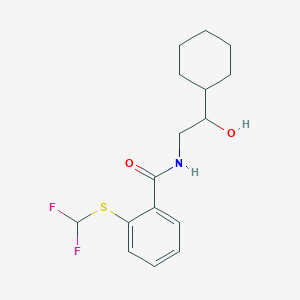
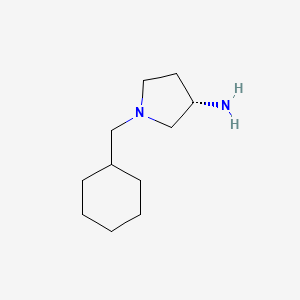

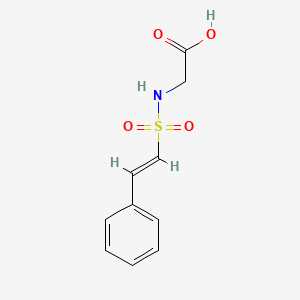
![N-(2,3-dimethylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2474787.png)
![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)
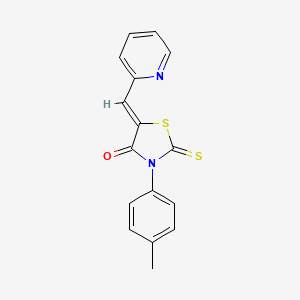
![1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2474794.png)
![N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2474795.png)
